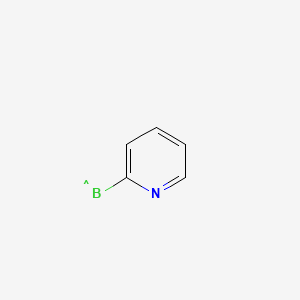
(2-Pyridyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Pyridyl)borane is an organoboron compound that features a pyridine ring bonded to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Pyridyl)borane can be synthesized through several methods, with hydroboration being one of the most common routes. The addition of a boron-hydrogen bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is generally rapid . Another method involves the use of air-stable 2-pyridyl N-methyl-iminodiacetic acid (MIDA) boronate, which can be isolated in chemically pure form .
Industrial Production Methods: Industrial production of this compound typically involves scalable and environmentally friendly methods. For example, the preparation of 2-pyridyl MIDA boronates is both inexpensive and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2-Pyridyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: this compound can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium acetate are commonly employed in Suzuki–Miyaura couplings.
Major Products: The major products formed from these reactions include various pyridine and borane derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2-Pyridyl)borane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and unnatural nucleotides.
Medicine: It plays a role in the synthesis of pharmaceuticals and natural products.
Industry: this compound is used in the production of materials and metal-complexing ligands.
Mechanism of Action
The mechanism by which (2-Pyridyl)borane exerts its effects involves its ability to act as both an electrophile and a nucleophile. In Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with electrophilic organic groups, followed by transmetalation with nucleophilic organic groups . This dual reactivity allows for the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Pinacol Boronic Esters: These compounds are used as replacements for unstable boronic acids in Suzuki–Miyaura couplings.
Ammonia-Borane: Known for its high hydrogen content and stability, ammonia-borane is used in hydrogen storage applications.
Uniqueness: (2-Pyridyl)borane is unique due to its stability and versatility in cross-coupling reactions. Unlike many other boron reagents, it can be isolated in a chemically pure form and is air-stable, making it easier to handle and use in various applications .
Properties
CAS No. |
676256-58-9 |
|---|---|
Molecular Formula |
C5H4BN |
Molecular Weight |
88.91 g/mol |
InChI |
InChI=1S/C5H4BN/c6-5-3-1-2-4-7-5/h1-4H |
InChI Key |
KIIUQZRLAJPUOU-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
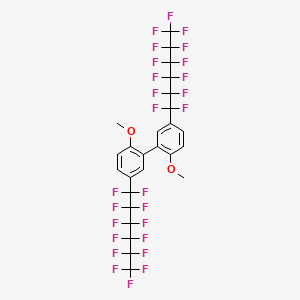
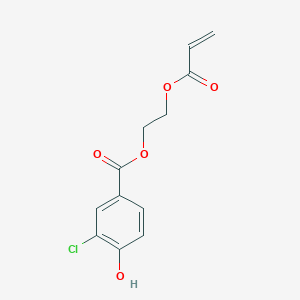
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)

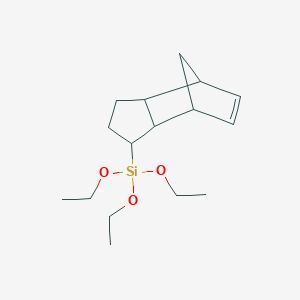


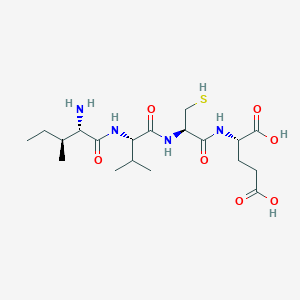

![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
